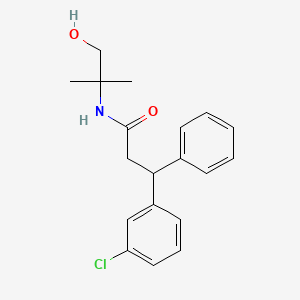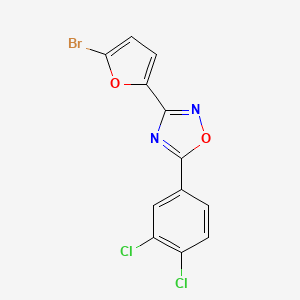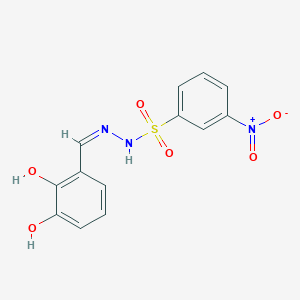
3-(3-chlorophenyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is also known by the name 'Tramadol' and is widely used as a pain reliever. We will also list future directions for research on this compound.
Mécanisme D'action
The mechanism of action of 3-(3-chlorophenyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide involves the binding of the compound to the mu-opioid receptors in the brain. This binding results in the activation of the receptors, which leads to the release of neurotransmitters such as dopamine and serotonin. These neurotransmitters are responsible for producing the pain-relieving effects of the compound.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide has been shown to produce a range of biochemical and physiological effects. It has been found to reduce pain, induce feelings of euphoria, and produce sedative effects. This compound has also been shown to affect the central nervous system, respiratory system, and cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(3-chlorophenyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide in lab experiments is its ability to produce consistent results. This compound has been extensively studied, and its effects are well understood. However, one of the main limitations of using this compound in lab experiments is its potential for abuse. Due to its pain-relieving and euphoric effects, researchers must take precautions to prevent misuse of the compound.
Orientations Futures
There are several future directions for research on 3-(3-chlorophenyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide. One area of research is the development of new pain-relieving drugs that are less addictive and have fewer side effects than current medications. Another area of research is the potential use of this compound in the treatment of mental health disorders such as depression and anxiety. Additionally, researchers may explore the potential use of this compound in the treatment of other medical conditions such as epilepsy and Parkinson's disease.
Méthodes De Synthèse
The synthesis of 3-(3-chlorophenyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide involves the reaction between 3-chlorophenyl magnesium bromide and N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide. This reaction takes place in the presence of a catalyst such as copper (I) iodide. The resulting product is then purified through recrystallization to obtain a pure form of the compound.
Applications De Recherche Scientifique
3-(3-chlorophenyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide has been extensively studied for its potential applications in the field of medicine. It is widely used as a pain reliever due to its ability to bind to the mu-opioid receptors in the brain. This compound has also been studied for its potential use in the treatment of depression, anxiety, and other mental health disorders.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-19(2,13-22)21-18(23)12-17(14-7-4-3-5-8-14)15-9-6-10-16(20)11-15/h3-11,17,22H,12-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIANKZGMDVLQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)CC(C1=CC=CC=C1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6058942.png)
![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B6058947.png)
![2-[2-(4-nitrophenoxy)propanoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B6058969.png)
![1-[3-({3-[(3-hydroxy-1-piperidinyl)carbonyl]-1H-pyrazol-5-yl}methoxy)phenyl]ethanone](/img/structure/B6058973.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6058983.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6058988.png)
![[(6-fluoro-4-quinolinyl)oxy]acetic acid](/img/structure/B6058993.png)


![4-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one](/img/structure/B6059009.png)
![4-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}phenol](/img/structure/B6059011.png)
![(3'R*,4'R*)-1'-[(6-chloro-2-quinolinyl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6059012.png)
![N-[4-(1H-pyrazol-5-yl)phenyl]-1-(2,3,6-trifluorobenzyl)-3-piperidinecarboxamide](/img/structure/B6059028.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6059031.png)